(R)-3-(3,4-Dimethoxyphenyl)-beta-alaninol
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Overview
Description
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a chiral center at the third carbon, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor, (3R)-3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor under hydrogen gas pressure. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Formation of (3R)-3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of (3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or ion channels, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-amine
- (3R)-3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid
- 3-(3,4-dimethoxyphenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
LIVKGYIUNICCIZ-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CCO)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)OC |
Origin of Product |
United States |
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